![molecular formula C20H20FN5O4S2 B1236494 2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B1236494.png)
2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-(3-sulfamoylphenyl)acetamide
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Overview
Description
2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-(3-sulfamoylphenyl)acetamide is a sulfonamide.
Scientific Research Applications
Antifungal and Apoptotic Effects
Triazole derivatives, similar to the chemical compound , have been studied for their antifungal and apoptotic effects, particularly against Candida species. A study by Çavușoğlu et al. (2018) revealed that certain triazole-oxadiazole compounds, structurally related to the compound , were potent against C. albicans and C. glabrata. These compounds were also found to be non-toxic to healthy cells at tested concentrations (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Antimicrobial Activity
Yurttaş et al. (2020) synthesized novel triazole derivatives and evaluated their antimicrobial activity. These compounds, structurally related to the one , showed significant antimicrobial activities, with some being particularly effective against Candida species and pathogenic bacteria (Yurttaş, Kubilay, Evren, Kısacık, & Karaca Gençer, 2020).
Antiviral and Virucidal Activity
Wujec et al. (2011) investigated 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives for their antiviral and virucidal activities against human adenovirus and ECHO-9 virus. Some synthesized derivatives showed potential in reducing viral replication (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Anti-Inflammatory and Analgesic Activity
Research by Turan-Zitouni et al. (2007) on 1,2,4‐triazole derivatives showed significant anti-inflammatory activities. These compounds, which share a common structural motif with the compound , were effective in pharmacological screenings (Turan-Zitouni, Kaplancıklı, Özdemir, Chevallet, Kandilci, & Gümüşel, 2007).
Anticancer Activities
Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated them for their anticancer activities against human lung adenocarcinoma cells. Some derivatives exhibited high selectivity and induced apoptosis, indicating their potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
properties
Product Name |
2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-(3-sulfamoylphenyl)acetamide |
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Molecular Formula |
C20H20FN5O4S2 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C20H20FN5O4S2/c1-2-10-26-18(12-30-16-8-6-14(21)7-9-16)24-25-20(26)31-13-19(27)23-15-4-3-5-17(11-15)32(22,28)29/h2-9,11H,1,10,12-13H2,(H,23,27)(H2,22,28,29) |
InChI Key |
WFNAQRYHERHQCN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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